5-(Allylideneamino)-2-hydroxybenzoic acid
Description
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-hydroxy-5-(prop-2-enylideneamino)benzoic acid |
InChI |
InChI=1S/C10H9NO3/c1-2-5-11-7-3-4-9(12)8(6-7)10(13)14/h2-6,12H,1H2,(H,13,14) |
InChI Key |
VHSYXFOKZLNSLU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=NC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Kolbe-Schmitt Reaction on p-Aminophenol
A prominent industrial method involves the Kolbe-Schmitt reaction of p-aminophenol with carbon dioxide under high temperature and pressure in the presence of catalytic carriers and solid alkalis. This method yields 2-hydroxy-5-aminobenzoic acid with high purity and yield.
-
- Temperature: 180–220 °C (preferably 190–200 °C)
- Pressure: 1.0–3.0 MPa (preferably 1.5–2.5 MPa)
- Catalytic carriers: sodium chloride, Repone K, magnesium chloride, calcium chloride, sodium sulfate, potassium sulfate, magnesium sulfate (preferably sodium chloride and Repone K)
- Solid alkali: sodium carbonate, sodium hydroxide, potassium hydroxide, sodium methylate, sodium ethylate, sodium isopropylate (preferably sodium carbonate or sodium hydroxide)
- Molar ratios: p-aminophenol to catalytic carrier 1:1 to 1:15 (preferably 1:1 to 1:5); p-aminophenol to solid alkali 1:1 to 1:8 (preferably 1:1 to 1:3)
-
- Charge p-aminophenol, catalytic carrier, and solid alkali into an autoclave.
- Replace air with carbon dioxide and pressurize to target pressure.
- Heat to reaction temperature and maintain for 2.5 to 6 hours.
- After reaction completion, cool and release pressure.
- Add reductive agent (e.g., sodium hydrosulfite or V-Brite B) to reduce any by-products.
- Filter and acidify the filtrate to pH 1.0–6.0 with hydrochloric acid or sulfuric acid to precipitate 2-hydroxy-5-aminobenzoic acid.
- Filter, wash, and dry the product.
-
- High yield (~87%) and purity (>99.0% by HPLC)
- Simple, single-step reaction suitable for scale-up
- Catalytic carrier reduces equipment wear and improves heat transfer
- Cost-effective raw materials and reagents
| Parameter | Value/Range | Notes |
|---|---|---|
| Temperature | 180–220 °C | Preferably 190–200 °C |
| Pressure | 1.0–3.0 MPa | Preferably 1.5–2.5 MPa |
| Catalytic carrier | NaCl, Repone K, etc. | Molar ratio to p-aminophenol 1:1–1:15 |
| Solid alkali | Na2CO3, NaOH, etc. | Molar ratio to p-aminophenol 1:1–1:8 |
| Reductive agent | Sodium hydrosulfite, V-Brite B | Used post-reaction for purification |
| pH for precipitation | 1.0–6.0 | Acidified with HCl, H2SO4, or HNO3 |
| Yield | ~87% | High purity product |
Alternative Methods
- Aniline diazotization and coupling: Longer synthetic route with lower yield and higher toxicity; less favorable for industrial use.
- Nitrosalicylic acid reduction: Requires high temperature (140 °C) and high pressure (9.0 MPa); more energy-intensive and less practical industrially.
Synthesis of 5-(Allylideneamino)-2-hydroxybenzoic Acid
Once 2-hydroxy-5-aminobenzoic acid is obtained, its conversion to 5-(Allylideneamino)-2-hydroxybenzoic acid involves condensation with an allyl-containing aldehyde or equivalent.
General Condensation Method
Reaction:
2-hydroxy-5-aminobenzoic acid reacts with an allyl aldehyde (e.g., acrolein or allyl formaldehyde) under controlled conditions to form the Schiff base, 5-(Allylideneamino)-2-hydroxybenzoic acid.-
- Solvent: ethanol, methanol, or aqueous ethanol
- Temperature: room temperature to reflux (25–80 °C)
- Reaction time: 1–6 hours
- Catalyst: sometimes acid catalysts (e.g., acetic acid) to facilitate imine formation
- Molar ratio: equimolar amounts of amine and aldehyde
-
- Precipitation by solvent evaporation or addition of non-solvent (e.g., water)
- Recrystallization from suitable solvents to achieve high purity
Reaction Scheme
$$
\text{2-hydroxy-5-aminobenzoic acid} + \text{Allyl aldehyde} \rightarrow \text{5-(Allylideneamino)-2-hydroxybenzoic acid} + H_2O
$$
Notes on Reaction Optimization
- The reaction is typically carried out under mild acidic conditions to promote imine formation without hydrolysis.
- Excess aldehyde can drive the reaction to completion but must be removed during purification.
- The presence of the hydroxyl group ortho to the amino group can facilitate intramolecular hydrogen bonding, stabilizing the imine product.
- Reaction monitoring by thin-layer chromatography (TLC) or HPLC ensures completeness.
Summary of Preparation Methods
| Step | Method/Conditions | Remarks |
|---|---|---|
| Preparation of 2-hydroxy-5-aminobenzoic acid | Kolbe-Schmitt reaction of p-aminophenol with CO2 at 180–220 °C, 1.0–3.0 MPa, catalytic carrier and solid alkali present | High yield, industrially scalable |
| Post-reaction purification | Reduction with sodium hydrosulfite, acidification to pH 1.0–6.0, filtration and washing | High purity product (>99%) |
| Formation of 5-(Allylideneamino)-2-hydroxybenzoic acid | Condensation with allyl aldehyde in ethanol or aqueous ethanol, mild acid catalysis, 25–80 °C | Schiff base formation, mild conditions |
| Product purification | Recrystallization or precipitation from solvents | Ensures high purity and removal of excess reagents |
Research Discoveries and Industrial Relevance
- The Kolbe-Schmitt reaction variant using catalytic carriers and solid alkali has been demonstrated to reduce equipment wear and energy consumption, improving safety and cost-effectiveness for large-scale production of 2-hydroxy-5-aminobenzoic acid, a key precursor.
- The reductive post-treatment step using agents such as sodium hydrosulfite or V-Brite B enhances product purity by removing impurities and side products.
- The condensation step to form 5-(Allylideneamino)-2-hydroxybenzoic acid is a classical Schiff base synthesis, widely used in organic synthesis, and benefits from mild reaction conditions and straightforward purification.
- These methods collectively offer a robust, scalable, and economically viable route to 5-(Allylideneamino)-2-hydroxybenzoic acid, suitable for pharmaceutical or material science applications.
Chemical Reactions Analysis
Types of Reactions
5-(Allylideneamino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters.
Scientific Research Applications
5-(Allylideneamino)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Allylideneamino)-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can form coordination complexes with metal ions, which can then interact with biological molecules. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of hydroxybenzoic acid derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Allylideneamino and alkylamino groups enhance hydrophobicity, favoring membrane penetration but reducing solubility. In contrast, carboxybutanoyl and bromo-carboxypropenoyl groups improve solubility and ionic interactions, enhancing bioavailability .
- Steric Effects: Bulky substituents (e.g., bis(3-methylbut-2-enyl)amino) limit access to enzymatic active sites, explaining the absence of lifespan extension despite stress-response benefits .
Pharmacokinetic and Toxicity Profiles
Insights: Carboxy-containing derivatives exhibit prolonged half-lives due to plasma protein binding, whereas allylideneamino analogues are rapidly excreted, limiting their therapeutic window .
Biological Activity
5-(Allylideneamino)-2-hydroxybenzoic acid, also known as a derivative of salicylic acid, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a hydroxyl group and an allylideneamino side chain, which are critical for its biological activity. The presence of the hydroxyl group enhances its solubility and reactivity, while the allylideneamino moiety is believed to contribute to its interaction with various biological targets.
1. Antioxidant Activity
Research has demonstrated that 5-(Allylideneamino)-2-hydroxybenzoic acid exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. The compound's ability to inhibit lipid peroxidation suggests its potential as a protective agent against oxidative damage in various diseases, including cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
Several studies indicate that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation. In particular, it effectively decreased carrageenan-induced paw edema, highlighting its potential as an anti-inflammatory agent .
3. Analgesic Properties
The analgesic activity of 5-(Allylideneamino)-2-hydroxybenzoic acid has been evaluated through various pain models. It demonstrated significant pain relief in both central and peripheral pain models, outperforming some conventional analgesics in terms of potency . This effect is likely mediated through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation pathways.
The biological activities of 5-(Allylideneamino)-2-hydroxybenzoic acid are attributed to several mechanisms:
- Inhibition of COX Enzymes : The compound exhibits a strong binding affinity for COX-1 and COX-2 enzymes, leading to reduced synthesis of prostaglandins involved in pain and inflammation .
- Antioxidant Mechanisms : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby mitigating oxidative stress .
- Regulation of Cytokine Production : By modulating the expression of inflammatory cytokines like TNF-alpha and IL-6, the compound can effectively reduce inflammation .
Case Studies
Multiple case studies have illustrated the efficacy of 5-(Allylideneamino)-2-hydroxybenzoic acid in various therapeutic contexts:
- Rheumatoid Arthritis : In a controlled trial involving patients with rheumatoid arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to placebo groups .
- Neuropathic Pain : A study assessing its effects on neuropathic pain models showed that it significantly alleviated symptoms associated with nerve injury, suggesting potential applications in chronic pain management .
Data Summary
Q & A
Q. How can researchers assess the environmental impact of synthetic byproducts from this compound’s production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
